4-Nitroestrone 3-methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

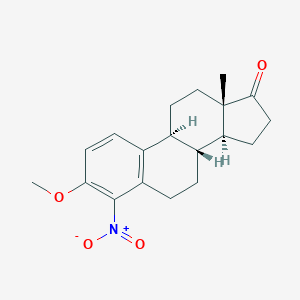

4-Nitroestrone 3-Methyl Ether is a synthetic derivative of estradiol. This compound inhibits estrogen sulfotransferase (EST), a progesterone-induced secretory endometrial enzyme which affects estrogen receptor levels. This agent has been shown to be an effective growth inhibitor of some chemically induced animal mammary tumors. (NCI04)

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-Nitroestrone 3-methyl ether is classified chemically as C19H23NO4. Its primary mechanism involves the inhibition of estrogen sulfotransferase, an enzyme crucial for the metabolism of estrogens. By inhibiting this enzyme, NEME affects estrogen receptor signaling pathways without interfering with receptor binding or nuclear migration of physiological levels of estradiol . This selective inhibition positions NEME as a valuable tool in research focused on estrogen-related processes.

Cancer Research

NEME has been investigated for its potential role in cancer therapy, particularly in breast cancer. Studies have shown that it acts as a growth inhibitor for certain cancer cell lines, including those induced by dimethylbenz(a)anthracene in rat mammary models. This suggests that NEME may have applications in developing targeted therapies for hormone-dependent cancers .

Contraceptive Development

Research has indicated that NEME can serve as an effective contragestative agent by preventing the implantation of a blastocyst through its action on estrogen sulfotransferase. This property is particularly relevant in the context of early pregnancy termination methods, highlighting its potential use in contraceptive development .

Endometrial Research

NEME's role in modulating endometrial responses has been studied extensively. By inhibiting EST, it influences progesterone-induced changes within the endometrium, which could have implications for understanding and treating conditions like endometriosis and uterine fibroids .

Case Studies and Findings

Propiedades

Número CAS |

14846-62-9 |

|---|---|

Fórmula molecular |

C19H23NO4 |

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S)-3-methoxy-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H23NO4/c1-19-10-9-12-11-5-7-16(24-2)18(20(22)23)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 |

Clave InChI |

QDFCXLJPTBSDPF-BFDPJXHCSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC |

Key on ui other cas no. |

14846-62-9 |

Sinónimos |

4-nitroestrone 3-methyl ether |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.